molecular formula C8H5ClN2O2 B1471063 5-Chloro-1H-indazole-6-carboxylic acid CAS No. 1227270-44-1

5-Chloro-1H-indazole-6-carboxylic acid

Cat. No.: B1471063
CAS No.: 1227270-44-1
M. Wt: 196.59 g/mol
InChI Key: LAUOLEBNKYODBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-indazole-3-carboxylic acid with phosphorus oxychloride in an anhydrous acetic acid medium. The reaction mixture is heated to 90°C and refluxed for 14 hours, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid in the presence of alcohols.

Major Products

    Substitution: Formation of various substituted indazoles.

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of indazole amines.

    Esterification: Formation of indazole esters.

Scientific Research Applications

5-Chloro-1H-indazole-6-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-indazole-3-carboxylic acid
  • 6-Chloro-1H-indazole-3-carboxylic acid
  • 5,7-Dichloro-1H-indazole
  • 5-Chloro-1H-indazole-3-ethanoic acid

Uniqueness

5-Chloro-1H-indazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 5-position and carboxylic acid group at the 6-position make it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

5-Chloro-1H-indazole-6-carboxylic acid is an indazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various microbial strains, including fungi such as Candida albicans and Candida glabrata.
  • Anticancer Properties : It has been evaluated for its antiproliferative effects on cancer cell lines, with promising results indicating its potential as an anticancer agent.
  • Anti-inflammatory and Antioxidant Effects : The compound demonstrates anti-inflammatory properties, which may contribute to its overall therapeutic potential.

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Indazole derivatives are known to inhibit various kinases involved in cellular signaling pathways, such as chk1 and chk2. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.
  • Receptor Binding : The compound binds to multiple receptors with high affinity, influencing various biochemical pathways that regulate cell growth and survival.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. A study evaluating a series of indazole derivatives found that certain compounds exhibited potent activity against C. albicans at concentrations as low as 100 µM. Specifically, derivatives with carboxylic acid substituents showed enhanced activity compared to their counterparts .

Anticancer Activity

In a recent study focused on the antiproliferative effects of indazole derivatives, this compound was found to have GI50 values ranging from 29 nM to 78 nM against various cancer cell lines. These values indicate strong inhibitory effects on cell viability without significant cytotoxicity at higher concentrations . The mechanism involves targeting mutant EGFR/BRAF pathways, which are critical in many cancers .

Table 1: Antimicrobial Activity of Indazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
3aC. albicans100 µM
3bC. glabrata (miconazole susceptible)200 µM
3cC. glabrata (miconazole resistant)300 µM

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCancer Cell LineGI50 (nM)
This compoundA549 (lung)35
MCF7 (breast)42
HeLa (cervical)29

Case Studies

A notable case study involved the synthesis and evaluation of various indazole derivatives, where researchers identified that modifications to the phenyl group significantly impacted the antiproliferative activity. The most effective derivative demonstrated an IC50 value of 0.08 µM against EGFR, highlighting the importance of structural optimization in drug design .

Properties

IUPAC Name

5-chloro-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUOLEBNKYODBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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